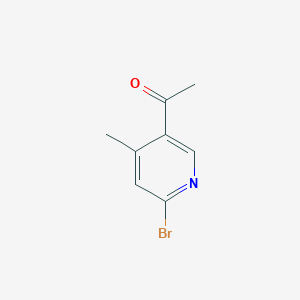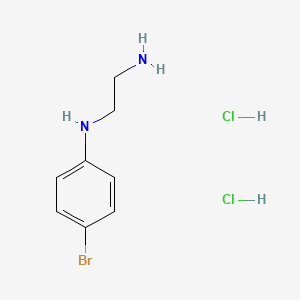
10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic acid is a synthetic organic compound characterized by the presence of a pyrrolidine-2,5-dione moiety attached to a decanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic acid typically involves the coupling of a decanoic acid derivative with a pyrrolidine-2,5-dione derivative. One common method involves the activation of the carboxyl group of decanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated ester is then reacted with 2,5-dioxopyrrolidin-1-yl to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carbonyl carbon under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of amides, esters, or other derivatives.
Applications De Recherche Scientifique
10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticonvulsant properties and its ability to interact with voltage-gated sodium channels and calcium channels.
Materials Science: It can be used as a building block for the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition can modulate neuronal excitability and has potential therapeutic implications for conditions like epilepsy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)propanamides: These compounds also contain the pyrrolidine-2,5-dione moiety and have been studied for their anticonvulsant properties.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has shown broad-spectrum anticonvulsant activity and is a candidate for further development as an antiepileptic drug.
Uniqueness
10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic acid is unique due to its specific decanoic acid backbone, which can influence its physicochemical properties and biological activity
Propriétés
IUPAC Name |
10-(2,5-dioxopyrrolidin-1-yl)oxy-10-oxodecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO6/c16-11-9-10-12(17)15(11)21-14(20)8-6-4-2-1-3-5-7-13(18)19/h1-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFFGFYVCNSAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one](/img/structure/B8097423.png)

![2-Chloro-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B8097441.png)

![6,7-dibromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8097459.png)

![3-[(4-tert-Butylphenyl)methyl]piperidine HCl](/img/structure/B8097468.png)



![methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B8097494.png)

